1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
CAS No.: 1260933-41-2
Cat. No.: VC5701248
Molecular Formula: C19H20N4O3
Molecular Weight: 352.394
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260933-41-2 |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.394 |
| IUPAC Name | 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H20N4O3/c1-26-15-4-2-3-14(11-15)16-12-17-18(20-7-10-23(17)21-16)22-8-5-13(6-9-22)19(24)25/h2-4,7,10-13H,5-6,8-9H2,1H3,(H,24,25) |
| Standard InChI Key | SBPVHUOUYWWPBP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid integrates three distinct structural domains:
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Pyrazolo[1,5-a]pyrazine core: A bicyclic system comprising fused pyrazole and pyrazine rings, known for its electron-deficient nature and ability to participate in π-π stacking interactions .
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Piperidine-4-carboxylic acid moiety: A six-membered saturated ring with a carboxylic acid group at the 4-position, contributing to solubility and hydrogen-bonding potential .
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3-Methoxyphenyl substituent: An aromatic ring with a methoxy group at the 3-position, enhancing lipophilicity and influencing target binding through hydrophobic interactions .
The molecular formula is tentatively deduced as C₁₉H₂₁N₅O₃, with a molecular weight of approximately 373.41 g/mol, based on structural analogs such as 1-(pyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid (C₁₂H₁₄N₄O₂, 246.27 g/mol) and 1-{ tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid (C₁₀H₁₂N₆O₂, 248.24 g/mol) .
Stereochemical Considerations
The piperidine ring introduces a chiral center at the 4-position of the carboxylic acid group. While the absolute configuration (R/S) remains uncharacterized in public literature, enantiomeric purity is critical for biological activity, as seen in related compounds where stereochemistry modulates target affinity .
Synthesis and Chemical Reactivity
Synthetic Pathways
Although no explicit synthesis for this compound is documented, analogous routes for pyrazolo[1,5-a]pyrazine derivatives suggest a multi-step strategy:
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Core Formation: Cyclocondensation of aminopyrazoles with α,β-diketones or equivalents to construct the pyrazolo[1,5-a]pyrazine scaffold .
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Substitution at Position 4: Nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the piperidine moiety. For example, Suzuki-Miyaura coupling could attach the 3-methoxyphenyl group at position 2 .
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Carboxylic Acid Functionalization: Hydrolysis of ester-protected intermediates or direct incorporation via carboxylic acid-bearing building blocks .
A representative synthetic scheme derived from patent literature involves:
This approach mirrors methods used for analogous compounds, such as 1-[4-(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)piperazin-1-yl]-4-methylpentan-1-one .
Key Reactivity
The compound’s reactivity is dominated by:
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Carboxylic Acid Derivatives: Esterification, amidation, or salt formation to modulate solubility and bioavailability.
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Electrophilic Aromatic Substitution: Directed by the electron-rich 3-methoxyphenyl group, enabling further functionalization (e.g., halogenation, nitration).
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Metal Coordination: The pyrazine nitrogen atoms may act as ligands for transition metals, relevant in catalytic or metalloenzyme inhibition applications .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of methoxy group).
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NMR: Distinct signals include:
Biological Activity and Mechanism
Anticancer Activity
In vitro studies on related derivatives demonstrate:
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Apoptosis Induction: Through caspase-3/7 activation in cancer cell lines (IC₅₀ ~1–10 μM) .
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Cell Cycle Arrest: G1/S phase blockade via cyclin-dependent kinase inhibition .
Comparative Analysis with Structural Analogs
Applications and Future Directions
The compound’s dual functionality (carboxylic acid and methoxyphenyl groups) positions it as a versatile scaffold for:
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PROTAC Development: Leveraging the piperidine-carboxylic acid for E3 ligase recruitment.
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CNS-Targeted Therapies: Optimizing logP and blood-brain barrier penetration.
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